5-(((3-Bromo-2-hydroxybenzyl)amino)methyl)pyrrolidin-2-one
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Overview
Description
5-(((3-Bromo-2-hydroxybenzyl)amino)methyl)pyrrolidin-2-one is a compound that features a pyrrolidinone ring substituted with a 3-bromo-2-hydroxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((3-Bromo-2-hydroxybenzyl)amino)methyl)pyrrolidin-2-one typically involves the reaction of 3-bromo-2-hydroxybenzylamine with pyrrolidin-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
5-(((3-Bromo-2-hydroxybenzyl)amino)methyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in various substituted products .
Scientific Research Applications
5-(((3-Bromo-2-hydroxybenzyl)amino)methyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(((3-Bromo-2-hydroxybenzyl)amino)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- Pyrrolidin-2-one derivatives
- Pyrrolone derivatives
- Benzylamine derivatives
Uniqueness
5-(((3-Bromo-2-hydroxybenzyl)amino)methyl)pyrrolidin-2-one is unique due to the presence of both the pyrrolidinone ring and the 3-bromo-2-hydroxybenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H15BrN2O2 |
---|---|
Molecular Weight |
299.16 g/mol |
IUPAC Name |
5-[[(3-bromo-2-hydroxyphenyl)methylamino]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H15BrN2O2/c13-10-3-1-2-8(12(10)17)6-14-7-9-4-5-11(16)15-9/h1-3,9,14,17H,4-7H2,(H,15,16) |
InChI Key |
YFLGJONZROSLCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1CNCC2=C(C(=CC=C2)Br)O |
Origin of Product |
United States |
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